molecular formula PH3<br>H3P B1218219 Phosphine CAS No. 7803-51-2

Phosphine

Cat. No.: B1218219
CAS No.: 7803-51-2
M. Wt: 33.998 g/mol
InChI Key: XYFCBTPGUUZFHI-UHFFFAOYSA-N
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Description

It has a disagreeable garlic-like odor and is structurally similar to ammonia (NH₃), but it is a much poorer solvent and less soluble in water . Phosphine is primarily used in the semiconductor industry and as a fumigant for stored grain.

Biochemical Analysis

Biochemical Properties

Phosphine is involved in several biochemical reactions, particularly those related to phosphorus metabolism. It is produced by phosphate-reducing bacteria, such as Pseudescherichia sp. SFM4, during the synthesis of pyruvate . The production of this compound is enhanced by the presence of extracellular polymeric substances secreted by microbial aggregates, which contain phosphorus elements . This compound interacts with various enzymes and proteins involved in phosphorus metabolism, including those that facilitate the conversion of organic phosphorus compounds into this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by disrupting cellular metabolism and interfering with cell signaling pathways. This compound exposure can lead to oxidative stress, which affects gene expression and cellular metabolism . In microbial cells, this compound production is associated with the agglomeration of bacterial cells and the secretion of extracellular polymeric substances .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. This compound can inhibit the activity of enzymes involved in oxidative phosphorylation, leading to a decrease in ATP production and cellular energy levels . Additionally, this compound can induce changes in gene expression by affecting transcription factors and signaling pathways . The binding of this compound to specific proteins and enzymes can alter their structure and function, resulting in disrupted cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under anaerobic conditions but can degrade rapidly in the presence of oxygen . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression . In vitro and in vivo studies have shown that this compound can have both immediate and delayed effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild oxidative stress and metabolic disturbances . At high doses, this compound can be highly toxic, leading to severe oxidative damage, enzyme inhibition, and cell death . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects on cellular and physiological functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphorus cycling. It interacts with enzymes and cofactors that facilitate the conversion of organic phosphorus compounds into this compound . This compound production is linked to the metabolic flux of phosphorus within microbial cells, and its presence can influence the levels of other metabolites involved in phosphorus metabolism . The biochemical pathways of this compound production are crucial for understanding its role in the global phosphorus cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . This compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within cells is essential for understanding its biochemical effects and interactions with other biomolecules .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . The localization of this compound within cells can influence its interactions with enzymes, proteins, and other biomolecules, affecting cellular processes and metabolic pathways . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine can be prepared through several methods:

    Reaction of Calcium Phosphide with Water or Dilute Hydrochloric Acid: [ \text{Ca}_3\text{P}_2 + 6\text{H}_2\text{O} \rightarrow 3\text{Ca}(\text{OH})_2 + 2\text{PH}_3 ] [ \text{Ca}_3\text{P}_2 + 6\text{HCl} \rightarrow 3\text{CaCl}_2 + 2\text{PH}_3 ]

    Heating White Phosphorus with Concentrated Sodium Hydroxide: [ \text{P}_4 + 3\text{NaOH} + 3\text{H}_2\text{O} \rightarrow \text{PH}_3 + 3\text{NaH}_2\text{PO}_2 ]

Industrial Production Methods: Industrially, this compound is produced by the reaction of white phosphorus with sodium or potassium hydroxide, resulting in the formation of this compound and sodium hypophosphite or potassium hypophosphite .

Chemical Reactions Analysis

Phosphine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to phosphoric acid: [ \text{PH}_3 + 2\text{O}_2 \rightarrow \text{H}_3\text{PO}_4 ]

    Substitution: this compound reacts with alkyl halides to form phosphonium salts: [ \text{PH}_3 + \text{RX} \rightarrow \text{PR}_3\text{X} ] where R is an alkyl group and X is a halide.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, chlorine.

    Alkyl Halides: Methyl iodide, ethyl bromide.

Major Products:

Scientific Research Applications

Phosphine has a wide range of applications in scientific research:

Mechanism of Action

Phosphine primarily acts as a redox toxin, causing cell damage by inducing oxidative stress and mitochondrial dysfunction. It disrupts energy metabolism and the redox state of cells, leading to toxic effects . The molecular targets include mitochondrial enzymes and cellular redox systems .

Comparison with Similar Compounds

  • Ammonia (NH₃)
  • Arsine (AsH₃)
  • Stibine (SbH₃)
  • Bismuthine (BiH₃)

Phosphine’s unique properties and wide range of applications make it a compound of significant interest in various fields of science and industry.

Properties

IUPAC Name

phosphane
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InChI

InChI=1S/H3P/h1H3
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InChI Key

XYFCBTPGUUZFHI-UHFFFAOYSA-N
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Canonical SMILES

P
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Molecular Formula

H3P, PH3
Record name PHOSPHINE
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DSSTOX Substance ID

DTXSID2021157
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Molecular Weight

33.998 g/mol
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Physical Description

Phosphine appears as a colorless gas with a disagreeable odor of fish or garlic. Boiling point -126 °F; freezing point -209 °F. Very toxic by inhalation at extremely low concentrations. Prolonged heating may cause containers to rupture violently and rocket. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.9 ppm Source/use/other hazard: Insecticide; used in manufacture of flame retardants and incendiaries., Gas or Vapor, Colorless gas with a fish- or garlic-like odor. [pesticide] [Note: Shipped as a liquefied compressed gas. Pure compound is odorless.] [NIOSH] Vapor density = 1.17 (heavier than air); [Burke, p. 102], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a fish- or garlic-like odor., Colorless gas with a fish- or garlic-like odor. [pesticide] [Note: Shipped as a liquefied compressed gas. Pure compound is odorless.]
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Boiling Point

-126 °F at 760 mmHg (EPA, 1998), -87.75 °C, -87.7 °C, -126 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

Slight (NIOSH, 2023), Slightly soluble in water (0.26 volume at 20 °C), Insoluble in water, Slightly soluble in cold water. Insoluble in hot water., Soluble in alcohol, ether, and cuprous chloride solution, Slightly soluble in ethanol, ether, Solubility in water, ml/100ml at 17 °C: 26 (very poor), Slight
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Density

0.746 at -130 °F (EPA, 1998) - Less dense than water; will float, 1.390 g/L at 25 °C, Density: 1.529 g/L at 0 °C, Density (gas): 1.53 kg/m³, Relative density (water = 1): 0.8, 0.746 at -130 °F, 1.18(relative gas density)
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Vapor Density

1.17 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.17 (Air = 1), Relative vapor density (air = 1): 1.18, 1.18
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Vapor Pressure

760 mmHg at -125.5 °F (EPA, 1998), 2.93X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3488, 41.3 atm
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Mechanism of Action

... Phosphine-induced hemoglobin denaturation, oxidation to methemoglobin, and formation of a peculiar pigmented form of hemoglobin "Verdichromogen" /was described/. Studies of purified hemoglobin ... showed that with incr duration of exposure, phosphine in concn as low as 0.11 uM gradually resulted in the formation of hemichrome pigment. In intact red blood cells ... formation of Heinz bodies (hemoglobin protein aggregates) /was noted/ at PH3 concn as low as 2 ug/mL. The toxicant effects both in intact cells and in purified hemoglobin were abolished by incubation in a reduced oxygen atmosphere, indicating an oxygen requirement for phosphine hemoglobin toxicity.
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Impurities

The presence of traces (0.2%) of diphosphane in phosphine as normally prepared ...
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Color/Form

Colorless gas; flammable, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

7803-51-2, 29724-05-8, 13967-14-1, 7723-14-0
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Melting Point

-207 °F (EPA, 1998), -133.8 °C, -132.5 °C, -133 °C, -209 °F
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Synthesis routes and methods I

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1 mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), the mixture in a 500 ml pressure reactor was stirred at normal temperature for 2-3 minutes and then [Rh(C8H14)2Cl]2 0.01 mmol and various phosphine ligands 0.025 mmol as shown in the following table 7 were introduced into each reactor. While the reactor was stopped with a stopper, the reactants were heated at 130° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products from various phosphine ligands. The results are given in Table 7, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(C8H14)2Cl]2
Quantity
0.01 mmol
Type
reactant
Reaction Step Two
Quantity
0.025 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Reduction of the Ester 397 to the Alcohol 398 It is done using the method described in §7.0.2.a using 397 either as a single enantiomer, a mixture of two diastereoisomers or a 1/1/1/1 mixture of 4 stereoisomers. For a 1/1 diastereoisomeric mixture of tert-butyl (2S)-2-[4-(hydroxymethyl)-2-oxo-1-pyrrolidinyl]butanoate 398: GC/MS: 257 M+ Oxydation to the Aldehyde 396 In a three necked flask, under argon, a solution of tert-butyl (2S)-2-[4-(hydroxymethyl)-2-oxo-1-pyrrolidinyl]butanoate 398 (4.0 g, 0.016 mol.) in CH2Cl2 (8 ml) is added to a suspension of CrO3 (6.2 g, 0.062 mol.) in pyridine (11.3 ml)/CH2Cl2 (80 ml) stirred at room temperature. The temperature increases to 30° C. and the suspension is stirred for 0.2 h. The suspension is filtered through celite and the filtrate is washed successively with HCl 1N, brine, dried over magnesium sulfate and concentrated in vacuo to afford the crude aldehyde which is purified by column chromatography on silicagel (hexane/acetone 70/30 (v/v)) to afford 2.03 g of 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 (41%). Alternatively, the reaction can also be conducted with racemic ester to afford the racemic aldehyde with a similar yield. Analysis of a 1/1 mixture of 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396: 1H NMR (250 MHz, (CDCl3): 0.91 (t, 3H), 1.44 (s, 9H), 1.55-1.77 (m, 1H), 1.90-2.15 (m, 1H), 2.63-2.82 (m, 2H), 3.47-3.61 (m, 1H), 3.65-3.79 (m, 1H), 3.83-3.94 (m, 1H of one of the diastereoisomers), 4.48-4.62 (m, 1H), 9.74 (s (broad), 1H). 6.2. Olefination of 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 6.2.1. Synthesis of Ethylenic Derivatives. Alternatively to §6.2.3., ethylenic derivatives can be obtained by Wittig olefination of the 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 and a phosphonium salt in the presence of a strong base. For example, (2S)-2-(2-oxo-4-vinyl-1-pyrrolidinyl)butanoic acid 2,2dimethyl)ethyl ester is obtained by reaction of the aldehyde 396 with Ph3PCH3Br and n-BuLi in THF. 6.2.2. By Olefination with Ph3P/CBr4 Alternatively to §6.2.3., halovinyl derivatives can be obtained by Wittig olefination of the 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 in the presence of a phosphine and an halogenomethane. For example, (2S)-2-(2-oxo-4-(2,2-dibromovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester is obtained from aldehyde 396 and CBr4 in the presence of triphenylphosphine. 6.2.3. By olefination with (Me2N)3P/CF2Br2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(2S)-2-(2-oxo-4-vinyl-1-pyrrolidinyl)butanoic acid 2,2dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Ph3P CBr4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

The synthesis of the two diastereoisomers of (2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester 399 is representative. In a three necked flask under argon, (Me2N)3P (89.8 g, 0.55 mol.) is added to a solution of CF2Br2 (58 g, 0.25 mol.) in THF (280 ml) at −78° C. (appearance of a white precipitate) and warmed to room temperature. A solution of the aldehyde 396 as a 1/1 mixture of diastereoisomers (35.2 g, 0.138 mol.) in THF is added dropwise to the preformed phosphonium salt. After 1 h, the reaction mixture is filtered through celite and concentrated in vacuo. The reaction mixture is diluted with hexane, washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the crude olefin which is purified by column chromatography on silicagel (CH2Cl2/MNeOH 99/01 (v/v)) to afford 34.6 g of a 1/1 diastereoisomeric mixture of (2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2.2-(dimethyl)ethyl ester 399 (87%): 1H NMR (250 MHz, (CD3)2SO): 0.81-0.91 (m, 3H), 1.44 (s, 9H), 1.50-1.75 (m, 1H), 1.80-1.95 (m, 1H), 2.30-2.40 (m, 2H partially overlapped with solvent), 3.00-3.35 (m, 2H), 3.45-3.55 (m, 1H), 4.20-4.40 (m, 1H), 4.60 (ddd, 1H for one diastereoisomer), 4.75 (ddd, 1H for another diastereoisomer). 6.2.4. By Olefination with (nBu)3P/CCl3F Alternatively to §6.2.3., halovinyl derivatives can be obtained by Wittig olefination of the 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 in the presence of a phosphine and an halogenomethane. For example of 2-(2-oxo-4-(2-(Z)-fluorovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester is obtained from aldehyde 396 by successive reaction with CFCl3 and n-Bu3P followed by dephosphorylation of the intermediate vinylic phosphonium by NaOH. 6.2.5. Synthesis of the 4-cyano-pyrrolidone Alternatively, 4-cyano-pyrrolidone derivatives are obtained by reacting 1-[(1S)-1-(tertbutoxycarbonyl)propyl]-5-oxo-3-pyrrolidinecarboxaldehyde 396 with hydroxylamine followed by SeO2. 6.3. Amination of the 2.2-dimethyl-ethyl Ester 63.1. Deprotection with Trifluoroacetic Acid and Aminolysis The synthesis of the two diastereoisomers of (2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanamide 213 and 222 is representative:
[Compound]
Name
(2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2.2-(dimethyl)ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1/1
Quantity
34.6 g
Type
solvent
Reaction Step One
[Compound]
Name
(2S)-2-(2-oxo-4-(2,2-difluorovinyl)-1-pyrrolidinyl)butanoic acid 2,2-(dimethyl)ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
89.8 g
Type
reactant
Reaction Step Three
Quantity
58 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(nBu)3P CCl3F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The hydroformylation of 1-octene was carried out in the following manner. Approximately 0.019 grams of Rh6 (CO)16 was charged to a 200 ml stainless steel, glass lined pressure vessel equipped with a magnetic stirrer. After introduction of the rhodium carbonyl compound, the phosphine ligand, 12 grams of 1-octene and 21 grams of toluene were added to the pressure vessel. After stirring for about 10 minutes, the contents were preheated to a temperature of about 80° C. or within about 10° of the reaction temperature. The reactor then was sealed and flushed with 200 psi charges of a synthesis gas mixture of hydrogen and carbon monoxide and containing 50% hydrogen by volume. The vessel then was pressured to 750 psi with the synthesis gas. Continuous agitation was maintained and the reaction was observed by recording pressure drop as a function of time. The reaction was terminated at 300 psi after which the contents were analyzed for product conversion. Tables I-III show the results of various hydroformylation runs of 1-octene using various phosphine ligands, rhodium and phosphine concentrations, various phosphine-rhodium molar ratios. In the tables immediately following, L/Rh refers to the molar ratio of ligand to rhodium metal, n/i refers to the molar ratio of normal to iso isomer in percent, conversion refers to the percent of olefin converted to saturated aldehyde including both normal and iso isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
rhodium carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
21 g
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphine
Reactant of Route 2
Phosphine
Reactant of Route 3
Phosphine
Reactant of Route 4
Phosphine

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